molecular formula C11H13NO B8525655 3-Methylindole-1-ethanol

3-Methylindole-1-ethanol

Cat. No. B8525655
M. Wt: 175.23 g/mol
InChI Key: QCDICCVJICKQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04012511

Procedure details

N,N-dicyclohexylcarbodiimide (9.0 g) is added to a cooled, stirred solution of 3-methylindole-1-ethanol (3.0 g) in 30 ml of dimethyl sulfoxide-benzene (2:1) containing trifluoroacetic acid (0.6 ml) and pyridine (1.12 ml). The reaction is stirred at room temperature under nitrogen for 5 hours. The reaction mixture is now diluted with 300 ml of ether, followed by the dropwise addition of a solution of oxalic acid (3.78 g) in 11 ml of methanol. After 30 minutes, water (300 ml) is added and the insoluble material is collected. The organic phase is washed with water (2X), 5% aqueous sodium bicarbonate (2 X) and water (2X). After drying (MgSO4) the organic phase is evaporated to yield 3-methylindole-1-acetaldehyde. The latter compound is then converted to its corresponding gem-dithiol with hydrogen sulfide and reduced with lithium aluminium hydride according to the method of T. L. Cairns et al., J. Amer. Chem. Soc., 74, 3982 (1952), to yield the title compound, γ maxCHCl3 2570 cm-1.
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
dimethyl sulfoxide benzene
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
1.12 mL
Type
reactant
Reaction Step Three
Quantity
3.78 g
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][CH2:12][OH:13])[CH:3]=1.FC(F)(F)C(O)=O.N1C=CC=CC=1.C(O)(=O)C(O)=O>CS(C)=O.C1C=CC=CC=1.CCOCC.CO.O>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][CH:12]=[O:13])[CH:3]=1 |f:4.5|

Inputs

Step One
Name
N,N-dicyclohexylcarbodiimide
Quantity
9 g
Type
reactant
Smiles
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CN(C2=CC=CC=C12)CCO
Name
dimethyl sulfoxide benzene
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C.C1=CC=CC=C1
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.12 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
3.78 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature under nitrogen for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the insoluble material is collected
WASH
Type
WASH
Details
The organic phase is washed with water (2X), 5% aqueous sodium bicarbonate (2 X) and water (2X)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the organic phase
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CN(C2=CC=CC=C12)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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